氟美松-17,20 21-醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

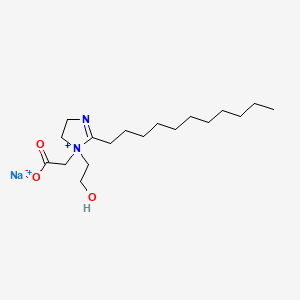

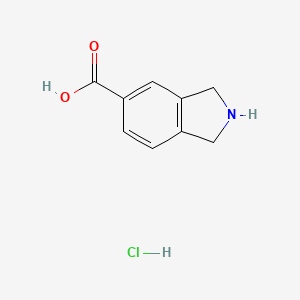

Flumethasone-17,20 21-Aldehyde is a biochemical used for proteomics research . It is a degradation and metabolic intermediate of Flumethasone .

Synthesis Analysis

A process for preparing flumethasone, which includes Flumethasone-17,20 21-Aldehyde as an intermediate, involves reacting a compound of formula (IIIa) with an electrophilic fluorination agent .Molecular Structure Analysis

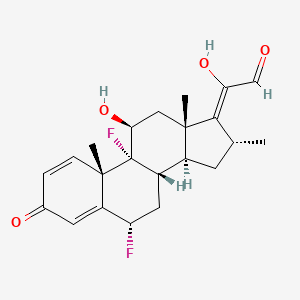

The Flumethasone-17,20 21-Aldehyde molecule contains a total of 57 bonds. There are 31 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 aliphatic aldehyde, 1 aliphatic ketone, 2 hydroxyl groups, and 1 secondary alcohol .Chemical Reactions Analysis

Flumethasone, the parent compound of Flumethasone-17,20 21-Aldehyde, is a glucocorticoid receptor agonist. This complex binds to the nucleus causing a variety of genetic activation and repressions .Physical And Chemical Properties Analysis

Flumethasone-17,20 21-Aldehyde has a molecular formula of C22H26F2O4 and a molecular weight of 392.44 . It appears as a solid .科学研究应用

抗炎特性

氟美松是一种中等强度的二氟化皮质类固醇酯,具有抗炎特性 . 由于它是一种私盐,其抗炎作用集中在施用部位。 这种对病变区域的局部作用会导致炎症迅速消退 .

抗瘙痒特性

氟美松也具有抗瘙痒特性 . 这意味着它可以帮助缓解瘙痒,这在皮炎和湿疹等疾病中特别有用 .

血管收缩特性

除了抗炎和抗瘙痒特性外,氟美松还具有血管收缩特性 . 这意味着它会导致血管收缩,从而有助于减少肿胀和炎症 .

皮肤病的治疗

氟美松用于治疗多种皮肤病,包括接触性皮炎、特应性皮炎、湿疹、牛皮癣和尿布疹 . 它的抗炎、抗瘙痒和血管收缩特性使其在这些应用中有效 .

药物制剂

氟美松可以在各种药物制剂中找到。 例如,它已与其他物质组合用于耳滴剂制剂,或在乳膏制剂中与苯氧乙醇防腐剂 (PEP) 一起使用 .

分析化学

氟美松用于分析化学,尤其是在新型分离方法的开发中。 例如,它已用于同时评估氟美松丙酸酯 (FP) 和克利奥奎诺尔 (CL) 在其耳滴剂制剂中的组合,或在其乳膏制剂中与苯氧乙醇防腐剂 (PEP) 一起使用

安全和危害

未来方向

作用机制

Target of Action

Flumethasone-17,20 21-Aldehyde primarily targets the glucocorticoid receptor . The glucocorticoid receptor plays a crucial role in regulating inflammation, immune responses, and various metabolic processes .

Mode of Action

As a glucocorticoid receptor agonist, Flumethasone-17,20 21-Aldehyde binds to the glucocorticoid receptor, forming a complex that translocates to the nucleus . This complex then interacts with specific DNA sequences, leading to a variety of genetic activations and repressions . The result is a decrease in the production of inflammatory mediators and suppression of the immune response .

Biochemical Pathways

The binding of Flumethasone-17,20 21-Aldehyde to the glucocorticoid receptor influences several biochemical pathways. It inhibits the function of the lymphatic system, reduces immunoglobulin and complement concentrations, lowers lymphocyte concentrations, and prevents antigen-antibody binding . These actions collectively suppress the immune response and reduce inflammation .

Pharmacokinetics

It is known that corticosteroids like flumethasone are metabolized in the liver, primarily by the cyp3a4 enzyme . The terminal elimination half-life, total body clearance, and volume of distribution at steady state are factors that can impact the bioavailability of the drug .

Result of Action

The primary result of Flumethasone-17,20 21-Aldehyde’s action is a decrease in inflammation, exudation, and itching . This makes it effective in treating various skin conditions, including contact dermatitis, atopic dermatitis, eczema, psoriasis, and diaper rash .

属性

IUPAC Name |

(2Z)-2-[(6S,8S,9R,10S,11S,13S,14S,16R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26F2O4/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-21(15,3)22(14,24)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,10-11,13-14,16,18,27-28H,6,8-9H2,1-3H3/b19-17-/t11-,13+,14+,16+,18+,20+,21+,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCUKBHXADCVFA-SUSRVUQVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]\1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(/C1=C(/C=O)\O)C)O)F)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26F2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747792 |

Source

|

| Record name | (6alpha,11beta,16alpha,17Z)-6,9-Difluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17-trien-21-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28400-50-2 |

Source

|

| Record name | (6alpha,11beta,16alpha,17Z)-6,9-Difluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17-trien-21-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[(3S)-3-[tert-butyl(dimethyl)silyl]oxy-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]benzoate](/img/structure/B585041.png)

![rac 8alpha-[Delta-5(10)]-Norgestrel](/img/structure/B585053.png)